![molecular formula C24H28O4 B1253651 (6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione CAS No. 89708-23-6](/img/structure/B1253651.png)
(6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levistolide A is a naturally occurring compound extracted from the rhizomes of Angelica sinensis, a traditional Chinese medicinal herb. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Levistolide A can be synthesized through various chemical reactions, including esterification and cyclization processes. The synthetic route typically involves the use of starting materials such as ferulic acid and butylidenephthalide, which undergo a series of reactions to form the desired compound .
Industrial Production Methods
In industrial settings, (6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione is often extracted from the dried rhizomes of Angelica sinensis using solvent extraction methods. The extracted compound is then purified through techniques such as column chromatography to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Levistolide A undergoes several types of chemical reactions, including:
Oxidation: Levistolide A can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert (6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
Applications De Recherche Scientifique
Chemistry: Levistolide A is used as a starting material for the synthesis of other bioactive compounds.
Biology: It has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses
Medicine: Levistolide A has demonstrated neuroprotective effects, particularly in the treatment of Alzheimer’s disease. .
Industry: Levistolide A is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mécanisme D'action
Levistolide A exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Levistolide A activates PPARγ, which plays a protective role in the central nervous system. .
Reactive Oxygen Species (ROS) Generation: Levistolide A induces the generation of reactive oxygen species, which can lead to apoptosis in cancer cells
Comparaison Avec Des Composés Similaires
Levistolide A is unique compared to other similar compounds due to its dual role in neuroprotection and cancer treatment. Similar compounds include:
Ferulic Acid: A precursor in the synthesis of (6Z,16Z)-6,16-dibutylidene-5,15-dioxapentacyclo[9.5.2.0^{1,13}.0^{2,10}.0^{3,7}]octadeca-3(7),12-diene-4,14-dione, known for its antioxidant properties.
Butylidenephthalide: Another precursor with potential anticancer properties.
Angelica Sinensis Extracts: Contain various bioactive compounds, including this compound, with diverse therapeutic effects.
Levistolide A stands out due to its specific activation of PPARγ and its ability to reduce beta-amyloid production and tau phosphorylation, making it a promising candidate for the treatment of Alzheimer’s disease and other neurodegenerative conditions .
Propriétés
Numéro CAS |
89708-23-6 |
|---|---|
Formule moléculaire |
C24H28O4 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
(6Z,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8- |
Clé InChI |
UBBRXVRQZJSDAK-DZWUWFSDSA-N |
SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 |
SMILES isomérique |
CCC/C=C\1/C2=C(C3C(CC2)C4CCC3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1 |
SMILES canonique |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 |
melting_point |
112 - 113 °C |
Description physique |
Solid |
Synonymes |
(1Z,5S,5aS,8Z,10bS,10cS)-1,8-dibutylidene-5,5a,6,7,8,10b-hexahydro-1H-5,10c-ethanonaphtho(1,2-c:7,8-c')difuran-3,10-dione levistilide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


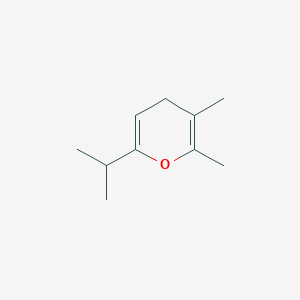
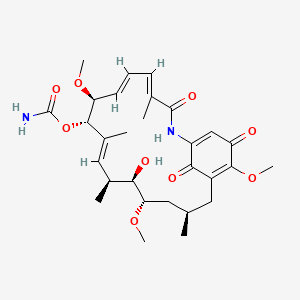
![2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol](/img/structure/B1253570.png)
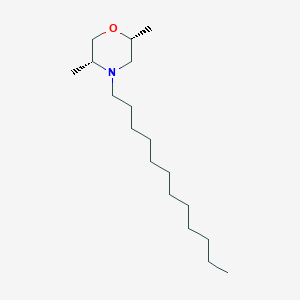

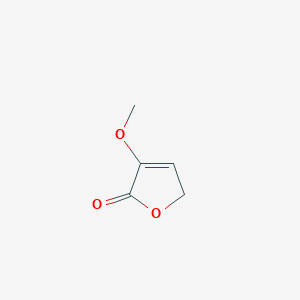
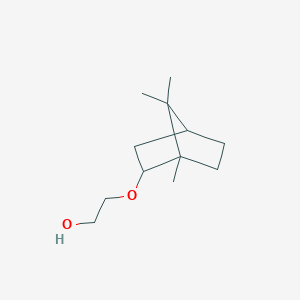
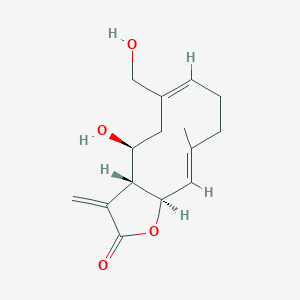
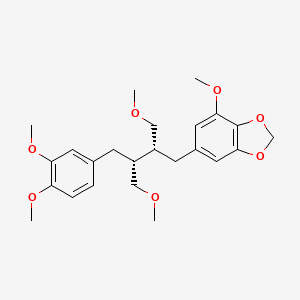
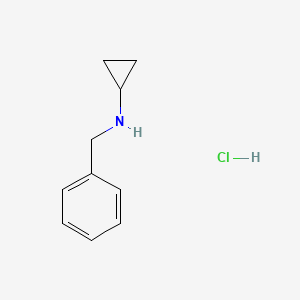
![N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1253584.png)
![1,3,5,7-Tetrakis[4-(diacetoxyiodo)phenyl]adamantane](/img/structure/B1253586.png)

![3-[(2-Amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B1253590.png)
